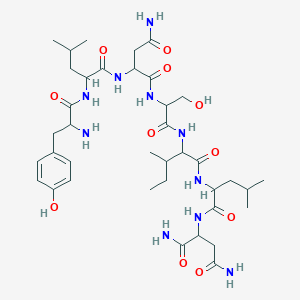

H-DL-Tyr-DL-Leu-DL-Asn-DL-Ser-DL-xiIle-DL-Leu-DL-Asn-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vasoactive intestinal peptide (22-28) is a segment of the larger vasoactive intestinal peptide, a neuropeptide consisting of 28 amino acids. This peptide is widely distributed in both the central and peripheral nervous systems and plays a crucial role as a neurotransmitter, immune regulator, vasodilator, and secretagogue . It is known for its potent vasodilatory effects and its ability to regulate smooth muscle activity, epithelial cell secretion, and blood flow in the gastrointestinal tract .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of vasoactive intestinal peptide (22-28) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.

Industrial Production Methods: Industrial production of vasoactive intestinal peptide (22-28) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and NMR spectroscopy .

Analyse Des Réactions Chimiques

Types of Reactions: Vasoactive intestinal peptide (22-28) can undergo various chemical reactions, including:

Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.

Reduction: Reduction of disulfide bonds to free thiols.

Substitution: Amino acid substitutions can be introduced to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine.

Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids .

Applications De Recherche Scientifique

Vasoactive intestinal peptide (22-28) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and regulation of immune responses.

Medicine: Explored for its therapeutic potential in treating inflammatory and autoimmune diseases, as well as its use in managing erectile dysfunction and pulmonary hypertension

Industry: Utilized in the development of peptide-based drugs and as a tool in biotechnology research.

Mécanisme D'action

Vasoactive intestinal peptide (22-28) exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, resulting in the modulation of cellular functions such as smooth muscle relaxation, inhibition of inflammatory cytokine production, and regulation of hormone secretion .

Comparaison Avec Des Composés Similaires

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Shares 68% sequence homology with vasoactive intestinal peptide and has similar biological functions.

Peptide Histidine Isoleucine (PHI): Derived from the same gene as vasoactive intestinal peptide and stimulates intestinal fluid secretion.

Peptide Histidine Methionine (PHM): Another derivative with overlapping functions.

Uniqueness: Vasoactive intestinal peptide (22-28) is unique due to its specific sequence and the distinct biological activities it mediates. Its potent vasodilatory effects and role in immune regulation set it apart from other similar peptides .

Propriétés

Formule moléculaire |

C38H62N10O11 |

|---|---|

Poids moléculaire |

835.0 g/mol |

Nom IUPAC |

2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C38H62N10O11/c1-7-20(6)31(38(59)46-26(13-19(4)5)34(55)43-24(32(42)53)15-29(40)51)48-37(58)28(17-49)47-36(57)27(16-30(41)52)45-35(56)25(12-18(2)3)44-33(54)23(39)14-21-8-10-22(50)11-9-21/h8-11,18-20,23-28,31,49-50H,7,12-17,39H2,1-6H3,(H2,40,51)(H2,41,52)(H2,42,53)(H,43,55)(H,44,54)(H,45,56)(H,46,59)(H,47,57)(H,48,58) |

Clé InChI |

RYKYGUXOTPFKLK-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)

![N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295631.png)

![6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)